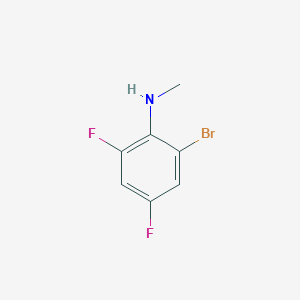

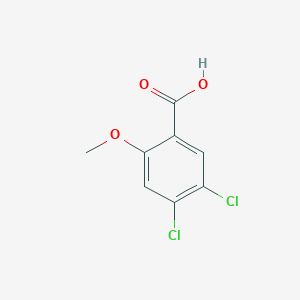

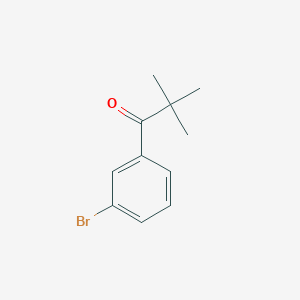

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the information might be under a different but similar compound.

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions3. However, the specific synthesis process for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not readily available in the searched resources.

Molecular Structure Analysis

The molecular structure of a similar compound, 1-(3-Bromophenyl)-1H-pyrazole, has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectroscopy4. However, the specific molecular structure analysis for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not found in the searched resources.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution5. However, the specific chemical reactions of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed17. However, the specific physical and chemical properties of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Synthesis of Hetero-Anthracenes : The compound has been utilized as a precursor in the synthesis of hetero-anthracenes, showcasing its importance in the construction of complex organic frameworks. This application is fundamental to the development of new organic materials with potential electronic and photonic properties Bickelhaupt et al., 1976.

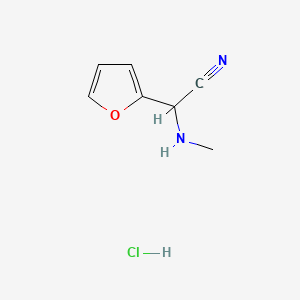

Development of π-Conjugated Polymers : Research has demonstrated the use of derivatives of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one in the synthesis of new, soluble π-conjugated polymers containing a fumaronitrile unit in the main chain. These polymers exhibit photoluminescence and electrochemical activity, indicating their potential in the fields of optoelectronics and sensor technology Fang et al., 2004.

Chemical Methodology

Innovative Synthetic Routes : The compound has played a role in innovative synthetic routes, such as the formation of N-alkylaminoacetophenones via a benzyne intermediate, expanding the toolkit available for organic synthesis. This approach offers moderate yields and showcases the versatility of bromophenyl compounds in facilitating complex chemical transformations Albright & Lieberman, 1994.

Construction of Fluorescent Sensors : Another significant application is the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors for carbohydrates. This method highlights the compound's utility in developing sensitive and selective detection systems for biological and environmental monitoring Zheng et al., 2006.

Safety And Hazards

Zukünftige Richtungen

The future directions for similar compounds often involve further research into their properties and potential applications10. However, the specific future directions for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.

Please note that the information provided is based on the available resources and may not fully cover the requested compound. Further research may be needed to obtain more specific and detailed information.

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFTXOKQHQUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633499 |

Source

|

| Record name | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |

CAS RN |

2416-02-6 |

Source

|

| Record name | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.